6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098054-32-9
Cat. No.: VC3145041
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
![6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole - 2098054-32-9](/images/structure/VC3145041.png)
Specification
CAS No. | 2098054-32-9 |
---|---|
Molecular Formula | C13H15N3 |
Molecular Weight | 213.28 g/mol |
IUPAC Name | 6-cyclopentyl-1-prop-2-ynylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C13H15N3/c1-2-7-15-8-9-16-13(15)10-12(14-16)11-5-3-4-6-11/h1,8-11H,3-7H2 |
Standard InChI Key | YBZFMZXFGYGMEB-UHFFFAOYSA-N |
SMILES | C#CCN1C=CN2C1=CC(=N2)C3CCCC3 |
Canonical SMILES | C#CCN1C=CN2C1=CC(=N2)C3CCCC3 |
Introduction
Chemical Structure and Properties
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is characterized by its bicyclic heterocyclic core structure with specific substituents. The compound possesses a fused imidazo[1,2-b]pyrazole scaffold with a cyclopentyl group at position 6 and a prop-2-yn-1-yl (propargyl) group at position 1. This chemical entity has the following fundamental properties:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₅N₃ |
Molecular Weight | 213.28 g/mol |
CAS Number | 2098054-32-9 |
SMILES Notation | C#CCn1ccn2nc(C3CCCC3)cc12 |
The compound's structural arrangement gives it distinct physical and chemical characteristics. The imidazo[1,2-b]pyrazole core provides a rigid, planar framework, while the cyclopentyl group contributes lipophilicity and the propargyl group introduces a reactive triple bond for potential functionalization .
The Imidazo[1,2-b]pyrazole Scaffold
The imidazo[1,2-b]pyrazole scaffold that forms the core of this compound has garnered significant interest in pharmaceutical research. Recent studies have identified this scaffold as a potentially valuable non-classical isostere of indole, an important heterocyclic system present in numerous bioactive compounds and approved drugs. The replacement of indole with imidazo[1,2-b]pyrazole in pharmaceutical compounds has demonstrated improved properties, particularly enhanced solubility in aqueous media, which is crucial for drug bioavailability and efficacy .
The scaffold's nitrogen-rich heterocyclic structure creates unique electronic distribution and hydrogen-bonding capabilities that distinguish it from traditional indole systems. These characteristics potentially allow for novel interactions with biological targets, opening new avenues in drug discovery research. Additionally, the imidazo[1,2-b]pyrazole structure provides multiple sites for selective functionalization, enabling the creation of diverse chemical libraries for biological screening .
Synthetic Approaches and Functionalization
Propargyl Group Functionalization
The prop-2-yn-1-yl group at position 1 represents a significant synthetic handle for further derivatization. This terminal alkyne can participate in numerous transformations:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions
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Sonogashira cross-coupling with aryl or vinyl halides
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Hydration or hydrometalation reactions
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Cyclization processes to form complex heterocyclic systems
These transformations expand the chemical space accessible from this single scaffold, potentially leading to diverse compound libraries with varied biological activities and physicochemical properties.
Structural Comparison with Related Compounds
Comparison with Cyclopropyl Analogue
A structurally related compound, 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, shares several structural features with our target compound but differs in critical aspects:
Feature | 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole | 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
---|---|---|
Position 6 substituent | Cyclopentyl (5-membered ring) | Cyclopropyl (3-membered ring) |
Position 7 substituent | Hydrogen | Cyano group (-C≡N) |
Molecular Weight | 213.28 g/mol | 210.23 g/mol |
Molecular Formula | C₁₃H₁₅N₃ | C₁₂H₁₀N₄ |
These structural differences likely impart distinct biological and physicochemical properties. The cyclopentyl group in our target compound provides greater conformational flexibility and lipophilicity compared to the more rigid and strained cyclopropyl group. The absence of the electron-withdrawing cyano group at position 7 also results in different electronic properties .
Other Structural Variants
The imidazo[1,2-b]pyrazole scaffold has been incorporated into various other derivatives, including:
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2-(6-Cyclopropyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine hydrochloride, which features an ethylamine substituent instead of the propargyl group
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1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole, which shares the cyclopentyl group but at position 1 instead of position 6
These structural variants demonstrate the versatility of the imidazo[1,2-b]pyrazole scaffold and its amenability to diverse substitution patterns, expanding the potential applications of this class of compounds.
Research Challenges and Future Directions
Synthesis Optimization
One of the primary challenges in researching 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is developing efficient and scalable synthetic routes. Future research could focus on optimizing reaction conditions, exploring green chemistry approaches, and developing one-pot methodologies to streamline the synthesis process.
Biological Activity Profiling
Comprehensive biological screening of 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole and its derivatives would provide valuable insights into their potential therapeutic applications. Structure-activity relationship studies could identify optimal substitution patterns for specific biological targets, guiding further medicinal chemistry efforts.
Structure-Property Relationships
Investigating the relationship between structural modifications and physicochemical properties would enhance our understanding of this compound class. Specific areas of interest include:
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How different substituents affect aqueous solubility
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The impact of modifications on metabolic stability
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Structure-based prediction of pharmacokinetic properties
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Conformational analysis and its influence on biological activity
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